tert-Butyl (R)-((1-(4-bromobenzoyl)piperidin-3-yl)methyl)carbamate
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Overview
Description
tert-Butyl ®-((1-(4-bromobenzoyl)piperidin-3-yl)methyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This particular compound features a tert-butyl group, a bromobenzoyl group, and a piperidine ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
The synthesis of tert-Butyl ®-((1-(4-bromobenzoyl)piperidin-3-yl)methyl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. The reaction is usually carried out under anhydrous conditions with a base and the anhydride di-tert-butyl dicarbonate (Boc2O). The reaction conditions can vary, but common bases include triethylamine (NEt3) and pyridine (Py). The reaction is often conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
tert-Butyl ®-((1-(4-bromobenzoyl)piperidin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) with catalysts like nickel (Ni) or rhodium (Rh), or using reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or lithium diisopropylamide (LDA).
Deprotection: The tert-butyl group can be removed under acidic conditions, often using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Scientific Research Applications
tert-Butyl ®-((1-(4-bromobenzoyl)piperidin-3-yl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl ®-((1-(4-bromobenzoyl)piperidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes or receptors. The bromobenzoyl group can participate in various interactions, including hydrogen bonding and π-π stacking, enhancing the compound’s specificity and potency .
Comparison with Similar Compounds
tert-Butyl ®-((1-(4-bromobenzoyl)piperidin-3-yl)methyl)carbamate can be compared with other carbamate compounds such as:
tert-Butyl carbamate: Used in similar protective group chemistry but lacks the bromobenzoyl and piperidine functionalities.
Benzyl carbamate: Another protective group used in organic synthesis, but with different reactivity and stability profiles.
tert-Butyl-N-methylcarbamate: Similar in structure but with a methyl group instead of the piperidine ring, leading to different chemical properties and applications .
This compound’s unique combination of functional groups makes it particularly useful in specialized applications where both steric and electronic effects are crucial.
Properties
Molecular Formula |
C18H25BrN2O3 |
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Molecular Weight |
397.3 g/mol |
IUPAC Name |
tert-butyl N-[[(3R)-1-(4-bromobenzoyl)piperidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C18H25BrN2O3/c1-18(2,3)24-17(23)20-11-13-5-4-10-21(12-13)16(22)14-6-8-15(19)9-7-14/h6-9,13H,4-5,10-12H2,1-3H3,(H,20,23)/t13-/m1/s1 |
InChI Key |
YYALFPRGBQBIGH-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCCN(C1)C(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN(C1)C(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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